6-fluoro-1H-benzimidazole-2-thiol

Vue d'ensemble

Description

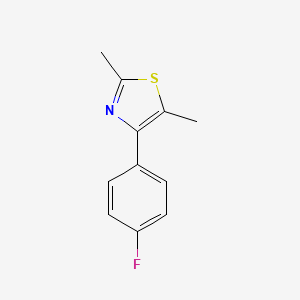

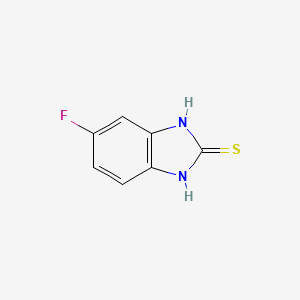

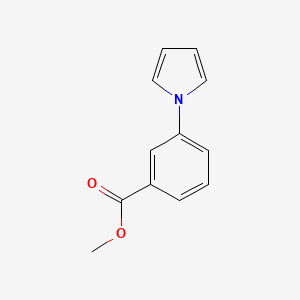

The compound 6-fluoro-1H-benzimidazole-2-thiol is a fluorinated heterocyclic molecule that is part of the benzimidazole family. Benzimidazoles are notable for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a thiol group in the molecule suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of fluorinated benzimidazole derivatives often involves the introduction of fluorine or fluorinated groups into the benzimidazole core. For instance, the synthesis of fluorosugar analogues of benzimidazole nucleosides involves the conversion of TCRB into fluorinated derivatives, which includes steps like ditrityl derivative formation, fluorination with DAST, and deprotection . Another approach for synthesizing fluorinated benzimidazoles is the condensation of diamines with carbon disulfide followed by treatment with chloroacetic acid to yield various fluorinated thiazolo[3,2-a]benzimidazolones . Additionally, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles involves the reaction of diamine precursors with iminoester hydrochlorides under microwave heating .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative revealed the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding . These structural features can significantly influence the chemical reactivity and biological activity of the compounds.

Chemical Reactions Analysis

Fluorinated benzimidazoles can undergo various chemical reactions, including aromatic nucleophilic substitution, reduction, cyclization, and S-alkylation . The reactivity of the thiol group in 6-fluoro-1H-benzimidazole-2-thiol could potentially be exploited for further functionalization or for the formation of metal complexes. The presence of fluorine can also affect the electronic properties of the molecule, influencing its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzimidazoles are influenced by the presence of fluorine and other substituents. Fluorine atoms can affect the lipophilicity, stability, and hydrogen bonding capacity of the molecules. For example, the absorption spectra of some benzimidazole derivatives show bathochromic shifts, which are more pronounced in basic medium, indicating the dipolar nature of these compounds . The unique spectral properties of some benzimidazole derivatives suggest potential applications in areas such as photodynamic therapy .

Applications De Recherche Scientifique

Proton-Conducting Materials

One significant application of benzimidazole derivatives, including structures similar to 6-fluoro-1H-benzimidazole-2-thiol, is in the development of novel proton-conducting materials for fuel cell technologies. For instance, fluorocopolymers grafted with benzimidazole functions have shown promising proton conductivity, making them suitable for use in proton exchange membrane fuel cells (PEMFCs) operating at low relative humidity (Campagne et al., 2013).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been synthesized for their potential antimicrobial and antioxidant activities. Research has demonstrated that these compounds exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant properties. For example, derivatives containing triazole, thiadiazole, and oxadiazole rings have shown very good ABTS scavenging activities, indicating their potential as antioxidant agents (Menteşe et al., 2015).

Antifungal and Antibacterial Agents

The synthesis of fluorinated sulfur inserted benzimidazole analogues has led to the discovery of compounds with promising antimicrobial potential. These compounds have been tested against various bacterial and fungal strains, showing encouraging results particularly against Gram-positive and Gram-negative bacterial strains (Dwivedi & Chaturvedi, 2021).

Anti-inflammatory Activity

Benzimidazole-2-thione derivatives are known for their broad spectrum of biological activities, including anti-inflammatory activity. Synthesized compounds have been tested in vivo for their anti-inflammatory activity, revealing significant results in models like the carrageenan-induced rat paw edema model (Ganji & Agrawal, 2020).

Fluorescent Probes

Research into the synthesis of benzimidazole derivatives for pharmacological screening has uncovered their potential use as fluorescent probes. Fluorinated heterocyclic compounds, including benzimidazole derivatives, have been synthesized and screened for antibacterial and anti-inflammatory activity. These compounds could be used as fluorescent probes due to their desirable physicochemical properties (Binoy et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJBCKSGKYUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392451 | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-benzimidazole-2-thiol | |

CAS RN |

583-42-6 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)